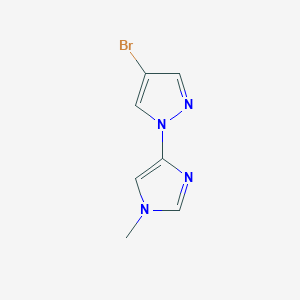

4-Bromo-1-(1-methylimidazol-4-yl)pyrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-(1-methylimidazol-4-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4/c1-11-4-7(9-5-11)12-3-6(8)2-10-12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXPTCPHZQTOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 1 1 Methylimidazol 4 Yl Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental NMR data was found for 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole. Therefore, a detailed analysis for the following sections is not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific experimental mass spectrometry data for this compound is not available. A theoretical analysis of potential fragmentation pathways could be proposed based on the general behavior of pyrazole (B372694) and imidazole (B134444) rings, but this would not constitute actual research findings for the specific compound. researchgate.netnist.govnih.gov

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways of Heterocyclic Compounds

Without access to synthesis and characterization reports or entries in spectral databases for this compound, a scientifically accurate article adhering to the requested outline and content inclusions cannot be generated.

Tandem Mass Spectrometry Techniques (e.g., Collision-Induced Dissociation) for Mechanistic Studies

No studies detailing the use of tandem mass spectrometry or collision-induced dissociation to investigate the fragmentation patterns and reaction mechanisms of this compound are available in the searched scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

There are no published IR or UV-Vis spectra for this compound. Therefore, information regarding its characteristic absorption bands for functional group identification and electronic transitions is not available.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The definitive solid-state structure of this compound has not been determined by single-crystal X-ray diffraction according to available crystallographic databases. As a result, crystallographic data such as unit cell dimensions, space group, bond lengths, and bond angles for this compound are not available.

Theoretical and Computational Investigations of 4 Bromo 1 1 Methylimidazol 4 Yl Pyrazole

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and reactivity of heterocyclic systems. These computational approaches allow for a detailed examination of molecular orbitals, charge distribution, and the energetic landscapes of chemical reactions.

Electronic Structure, Charge Distribution, and Molecular Orbital Analysis

The electronic structure of 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole is fundamentally governed by the arrangement of its constituent pyrazole (B372694) and imidazole (B134444) rings. Computational studies on these parent heterocycles reveal distinct patterns of charge distribution. In both imidazole and pyrazole, nitrogen atoms are typically negatively charged, while carbon atoms tend to possess a partial positive charge. This charge separation influences the molecule's electrostatic potential and its interactions with other molecules.

| Ring System | Nitrogen Atoms | Carbon Atoms | Hydrogen on NH | Reference |

|---|---|---|---|---|

| Imidazole | Negatively Charged | Positively Charged | ~0.41-0.44 | |

| Pyrazole | Negatively Charged | Positively Charged | ~0.41-0.44 |

Aromaticity and Tautomerism within Pyrazole and Imidazole Systems and Their Derivatives

Both pyrazole and imidazole are classified as aromatic compounds, a feature that confers significant stability. uj.edu.pl Aromaticity is a result of cyclic electron delocalization, which can be quantified using computational indices like the Harmonic Oscillator Model of Aromaticity (HOMA). Studies show that both parent rings are highly aromatic. uj.edu.pl Interestingly, while the pyrazole structure (PyA) is slightly more aromatic than the basic imidazole structure (ImA), the imidazole ring is energetically more stable. uj.edu.pl This is partly because aromaticity is lowered when atoms of differing electronegativity are adjacent, as is the case with the two nitrogen atoms in pyrazole. uj.edu.pl

Tautomerism, specifically prototropic tautomerism, is a key characteristic of these five-membered heterocycles. uj.edu.pl This phenomenon involves the reversible transfer of a proton between the nitrogen atoms of the ring. For unsubstituted imidazole and pyrazole, the most stable tautomers are the aromatic forms where a hydrogen is attached to a nitrogen atom (NH-tautomers), as this allows for uninterrupted electron delocalization across the ring. uj.edu.plresearchgate.net The presence of substituents can, however, alter the relative stability of different tautomers. researchgate.net In this compound, the nitrogen atoms of both rings are substituted (one with a methyl group, the other with the opposing ring), which locks them into a specific tautomeric form and prevents this type of proton transfer.

| System | Aromaticity (HOMA index) | Relative Stability | Key Factor | Reference |

|---|---|---|---|---|

| Imidazole (ImA) | Slightly Lower | More Stable | Favorable N-C-N charge distribution | |

| Pyrazole (PyA) | Slightly Higher | Less Stable | Repulsive N-N interaction |

Computational Elucidation of Reaction Mechanisms in Heterocyclic Synthesis

DFT and other quantum chemical methods are invaluable for elucidating the mechanisms of complex organic reactions, including the synthesis of heterocyclic compounds. researchgate.netrsc.org By calculating the energies of reactants, transition states, and products, computational chemists can map out the most plausible reaction pathways. For instance, the synthesis of imidazole-pyrazole hybrids can be achieved through multi-component reactions, and computational modeling can help understand the binding interactions and reaction steps involved. nih.gov

These studies can predict the feasibility of a proposed synthetic route and explain the observed regioselectivity and stereoselectivity. For the synthesis of this compound, computational analysis could be used to model the key bond-forming steps, such as the N-C bond formation between the pyrazole and imidazole rings. Such investigations provide a microscopic view of the reaction, revealing details about bond breaking and formation that are often inaccessible through experimental means alone.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior. This technique is particularly useful for studying the conformational flexibility and intermolecular interactions of complex systems.

Conformational Analysis and Dynamic Behavior of Multi-Heterocyclic Systems

Molecules composed of multiple linked heterocyclic rings, such as this compound, are not static structures. Rotation around the single bond connecting the pyrazole and imidazole rings allows the molecule to adopt various spatial arrangements, or conformations. The specific orientation of the two rings relative to each other is described by torsion angles.

MD simulations can explore the conformational landscape of such molecules to identify the most stable and frequently occurring conformations. eurasianjournals.com These simulations reveal how the molecule flexes, bends, and rotates in different environments. Studies on similar linked systems, like indole-pyrazole hybrids, have shown that molecular conformation is influenced by factors such as crystal packing and can be categorized into different types based on the torsion angles between the rings. mdpi.com For this compound, MD simulations could predict the preferred orientation of the bromo-pyrazole and methyl-imidazole moieties, which is critical for understanding its interactions with biological targets. nih.govresearchgate.net

Investigations of Supramolecular Interactions and Assembly Dynamics

The way a molecule interacts with its neighbors or with a larger biological molecule is governed by non-covalent forces, leading to the formation of supramolecular assemblies. MD simulations are a key tool for investigating these interactions. eurasianjournals.comnih.gov The nitrogen atoms in the pyrazole and imidazole rings can act as hydrogen bond acceptors, which is a crucial factor in molecular recognition and binding. mdpi.com

In the context of drug design, MD simulations are frequently used to study the stability of a ligand bound to the active site of a protein. researchgate.netnih.gov By simulating the dynamic behavior of the ligand-protein complex over time, researchers can assess the strength and persistence of interactions like hydrogen bonds and π-π stacking. researchgate.net For this compound, simulations could be employed to explore its binding mode with a specific biological target, providing insights into its potential mechanism of action and guiding the design of more potent derivatives. nih.govnih.gov

Computational Approaches to Chemical Reactivity, Selectivity, and Stability

Theoretical and computational chemistry offer powerful tools to predict and understand the intrinsic properties of a molecule like this compound. By employing methods rooted in quantum mechanics, researchers can model the molecule's electronic structure and gain insights into its reactivity, selectivity, and stability without the need for empirical observation. Density Functional Theory (DFT) is a particularly prominent computational method for these investigations, providing a favorable balance between accuracy and computational cost.

Detailed research findings from computational analyses of related pyrazole structures allow for predictions about this compound. The distribution of electron density, for instance, is crucial. The bromine atom at the C4 position of the pyrazole ring is expected to be an electron-withdrawing group, which would influence the aromaticity and the electron density of the pyrazolic system. This, in turn, affects the molecule's susceptibility to electrophilic or nucleophilic attack.

The stability of the molecule can be assessed by calculating its total energy and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity.

Furthermore, computational models can predict the sites of reactivity. A Molecular Electrostatic Potential (MEP) map, for example, visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of both the pyrazole and imidazole rings are expected to be electron-rich regions, making them likely sites for protonation or coordination to metal centers.

Selectivity in chemical reactions, such as electrophilic substitution, can also be predicted. By calculating the Fukui functions or condensed-to-atom electrophilic and nucleophilic Fukui indices, one can identify the atoms in the molecule that are most susceptible to electrophilic or nucleophilic attack.

While specific computational data for this compound is not available in the public domain, the table below presents a hypothetical set of data based on typical values found for similar heterocyclic compounds in computational studies. This data serves to illustrate the types of parameters that are evaluated.

| Computational Parameter | Predicted Value/Observation | Implication for Reactivity, Selectivity, and Stability |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and the molecule's electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest-energy unoccupied orbital and the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | A relatively large gap suggests high kinetic stability and low reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule, which can influence its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | N1 (pyrazole): -0.45, N2 (pyrazole): -0.35, N1' (imidazole): -0.50, C4 (with Br): +0.10 | These charges indicate the partial positive or negative character of atoms, suggesting sites for nucleophilic or electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | Negative potential around nitrogen atoms; Positive potential around the hydrogen atoms of the methyl group. | The nitrogen atoms are likely sites for electrophilic attack or hydrogen bonding. |

These computational approaches provide a foundational understanding of the chemical properties of this compound, guiding further experimental studies into its synthesis and application.

Coordination Chemistry and Supramolecular Assemblies Involving Pyrazole Imidazole Scaffolds

Design and Synthesis of Ligands Incorporating Pyrazole (B372694) and Imidazole (B134444) Moieties

The design of ligands featuring both pyrazole and imidazole rings is a strategic approach to creating versatile building blocks for coordination chemistry. The combination of these two five-membered aromatic heterocycles, each with two nitrogen atoms, offers a rich variety of coordination modes. The NH group in pyrazole can be deprotonated, allowing the pyrazolate anion to act as a bridging ligand between two metal centers, which is crucial for the formation of polynuclear complexes. nih.gov The flexible design of these ligands is facilitated by the relative ease of constructing the pyrazole ring and subsequent N-functionalization, leading to a diversity of structures and applications. nih.gov

While the specific synthesis of "4-Bromo-1-(1-methylimidazol-4-yl)pyrazole" is not explicitly detailed in the available literature, its synthesis can be conceptualized based on established synthetic methodologies for pyrazole and imidazole derivatives. A plausible synthetic route would involve a coupling reaction between a pre-functionalized pyrazole and a methylimidazole derivative. For instance, a common strategy for forming N-aryl or N-heteroaryl bonds is the Ullmann condensation or a palladium-catalyzed cross-coupling reaction.

A potential synthetic pathway could start from commercially available 4-bromo-1-methyl-1H-pyrazole. This precursor could then be coupled with a suitable 1-methylimidazole (B24206) derivative, for example, 4-iodo-1-methylimidazole, under conditions promoting C-N bond formation. The reaction conditions would likely involve a copper or palladium catalyst, a suitable ligand, and a base in an appropriate solvent.

Hypothetical Synthesis of this compound:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-bromo-1-methyl-1H-pyrazole, 4-iodo-1-methylimidazole | Pd or Cu catalyst, Ligand (e.g., a phosphine), Base (e.g., K₂CO₃), Solvent (e.g., DMF or Toluene), Heat | This compound |

This synthetic strategy allows for the modular construction of the target ligand, enabling the introduction of various substituents on both the pyrazole and imidazole rings to fine-tune the electronic and steric properties of the resulting metal complexes.

Formation of Metal-Organic Complexes and Coordination Polymers

The unique structural and electronic features of pyrazole-imidazole scaffolds make them excellent candidates for the construction of metal-organic complexes and coordination polymers. The nitrogen atoms in both rings can act as donor sites for metal ions, leading to the formation of stable coordination bonds.

Ligands incorporating pyrazole and imidazole moieties can coordinate to metal centers in several ways. The nitrogen atoms of the pyrazole and imidazole rings can act as monodentate or bidentate donors, depending on the steric and electronic environment around the metal center. researchgate.net The deprotonated pyrazole ring can also act as a bridging ligand, facilitating the formation of one-, two-, or three-dimensional coordination polymers. nih.gov

In the case of "this compound," the nitrogen atoms of the pyrazole and imidazole rings are the primary coordination sites. The presence of the bromine atom on the pyrazole ring can influence the electronic properties of the ligand, potentially affecting the strength of the metal-ligand bond. The methyl group on the imidazole ring provides steric bulk, which can influence the coordination geometry around the metal center.

Potential Coordination Modes of this compound:

| Coordination Mode | Description |

| Monodentate | Coordination through one of the nitrogen atoms of either the pyrazole or imidazole ring. |

| Bidentate Chelating | Coordination of both a pyrazole and an imidazole nitrogen atom to the same metal center. |

| Bridging | The ligand links two or more metal centers, often through the different nitrogen atoms of the two rings. |

The choice of metal ion also plays a crucial role in determining the final structure of the complex. Transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II) are commonly used to form complexes with pyrazole-based ligands. africaresearchconnects.com

The assembly of metal-organic complexes into extended supramolecular architectures is governed by the principles of crystal engineering. Weak intermolecular interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, play a critical role in directing the self-assembly process and stabilizing the resulting crystal structures. mdpi.com

In coordination compounds derived from "this compound," several types of supramolecular interactions can be anticipated:

Hydrogen Bonding: While the N-H proton of the pyrazole is absent in this specific ligand due to methylation, other potential hydrogen bond donors and acceptors on co-ligands or solvent molecules can participate in hydrogen bonding interactions.

π-π Stacking: The aromatic pyrazole and imidazole rings can engage in π-π stacking interactions, which are crucial for the formation of layered or columnar structures. The stacking arrangement can be influenced by the substituents on the rings.

Halogen Bonding: The bromine atom on the pyrazole ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as nitrogen or oxygen atoms. This type of interaction has been increasingly recognized as a powerful tool in crystal engineering. rsc.org

The interplay of these non-covalent interactions, along with the coordination geometry of the metal ions, dictates the final topology of the coordination polymer or supramolecular assembly. mdpi.com

Contributions to Advanced Materials Science and Functional Assemblies

Metal-organic complexes and coordination polymers based on pyrazole-imidazole scaffolds have shown significant promise in the development of advanced materials with a wide range of functionalities. The ability to tune the properties of these materials by modifying the organic ligand and the metal center makes them highly attractive for various applications.

Potential Applications of Materials Based on this compound:

| Application Area | Rationale |

| Catalysis | The metal centers within the coordination framework can act as catalytic sites for various organic transformations. The porous nature of some of these materials can also facilitate substrate access and product release. africaresearchconnects.com |

| Luminescent Materials | The incorporation of pyrazole-imidazole ligands into metal-organic frameworks can lead to materials with interesting photoluminescent properties, which are useful for sensing and optoelectronic applications. rsc.orgacs.orgrsc.org |

| Gas Storage and Separation | The porous structures of MOFs and coordination polymers can be designed to selectively adsorb and store gases, which is relevant for applications in energy and environmental science. researchgate.net |

| Magnetic Materials | The arrangement of metal ions within the coordination network can lead to interesting magnetic properties, including ferromagnetic or antiferromagnetic behavior. alfachemic.com |

The presence of the bromo substituent in "this compound" could be further exploited for post-synthetic modification of the resulting coordination polymers, allowing for the introduction of additional functionalities.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-Bromo-1-(1-methylimidazol-4-yl)pyrazole be optimized for maximum yield?

- Methodological Answer : The synthesis involves bromination of the pyrazole precursor and coupling with 1-methylimidazole. Key parameters include:

- Reagents : Use brominating agents like N-bromosuccinimide (NBS) in anhydrous conditions to minimize side reactions .

- Solvents : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Transition-metal catalysts (e.g., Pd/Cu systems) improve cross-coupling efficiency between pyrazole and imidazole moieties .

- Temperature : Controlled heating (60–80°C) balances reaction kinetics and thermal decomposition risks .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–85%, with purity >95% achievable via recrystallization in ethanol/DMSO mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the methylimidazole proton appears as a singlet at δ ~3.9 ppm, while the pyrazole C-Br resonance is observed at δ ~120 ppm in 13C NMR .

- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 241.01 for C₈H₇BrN₄) with <2 ppm error .

- IR Spectroscopy : Identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹ and C-Br vibrations at ~650 cm⁻¹) .

- X-ray Crystallography : Resolve solid-state conformation; intermolecular Br···N interactions stabilize the crystal lattice .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>50 mg/mL) and ethanol (~20 mg/mL). Insoluble in nonpolar solvents (e.g., hexane) .

- Stability : Stable at room temperature in inert atmospheres. Degrades upon prolonged exposure to light (UV) or moisture, forming hydrolysates (e.g., 1-methylimidazole-4-carboxylic acid). Store under argon at –20°C for long-term stability .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer :

- The C-4 bromine acts as a leaving group, enabling Suzuki-Miyaura couplings or SNAr reactions. For example:

- Suzuki Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to yield biaryl derivatives. Regioselectivity is controlled by steric hindrance from the adjacent imidazole group .

- Azide Substitution : Replace Br with NaN₃ in DMF (70°C, 12 h) to generate 4-azido derivatives for click chemistry .

- Competing Pathways : Competing C-3 reactivity is suppressed due to electron-withdrawing effects from the imidazole ring .

Q. What computational methods predict the compound’s reactivity in drug-target interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electron density distribution. The imidazole ring exhibits high electron density, favoring π-π stacking with aromatic amino acids .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2). The bromine atom occupies hydrophobic pockets, while the pyrazole nitrogen forms H-bonds with Ser530 .

- MD Simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can biological activity be evaluated using in vitro assays?

- Methodological Answer :

- Anti-inflammatory Assay :

- HRBC Membrane Stabilization : Incubate human red blood cells (HRBC) with the compound (10–100 µg/mL) and measure hemolysis inhibition via UV-Vis at 560 nm. EC₅₀ values correlate with stabilization efficacy (e.g., 45% inhibition at 100 µg/mL) .

- Antimicrobial Testing :

- MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Compare zones of inhibition to standard antibiotics (e.g., ciprofloxacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.